molecular formula C22H22N2O4S2 B11094268 Ethyl 4-(3,4-dimethoxyphenyl)-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate

Cat. No.: B11094268
M. Wt: 442.6 g/mol
InChI Key: GIOKAVLXKDLOCR-UHFFFAOYSA-N
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Description

ETHYL 2-[(ANILINOCARBOTHIOYL)AMINO]-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes an anilinocarbothioyl group, a dimethoxyphenyl group, and a thiophenecarboxylate moiety

Preparation Methods

The synthesis of ETHYL 2-[(ANILINOCARBOTHIOYL)AMINO]-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the anilinocarbothioyl group: This step involves the reaction of aniline with carbon disulfide and an appropriate base to form the anilinocarbothioyl intermediate.

    Introduction of the dimethoxyphenyl group: This step involves the coupling of the anilinocarbothioyl intermediate with a dimethoxyphenyl derivative, such as 3,4-dimethoxybenzaldehyde, under suitable reaction conditions.

    Formation of the thiophenecarboxylate moiety: This step involves the cyclization of the intermediate product to form the thiophene ring, followed by esterification to introduce the ethyl carboxylate group.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

ETHYL 2-[(ANILINOCARBOTHIOYL)AMINO]-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings or the thiophene ring are replaced with other groups. Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 2-[(ANILINOCARBOTHIOYL)AMINO]-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(ANILINOCARBOTHIOYL)AMINO]-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

ETHYL 2-[(ANILINOCARBOTHIOYL)AMINO]-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 2-AMINO-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE: This compound lacks the anilinocarbothioyl group but shares the thiophenecarboxylate and dimethoxyphenyl moieties.

    ETHYL 2-[(PHENYLCARBOTHIOYL)AMINO]-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE: This compound has a phenylcarbothioyl group instead of the anilinocarbothioyl group.

The uniqueness of ETHYL 2-[(ANILINOCARBOTHIOYL)AMINO]-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N2O4S2

Molecular Weight

442.6 g/mol

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-2-(phenylcarbamothioylamino)thiophene-3-carboxylate

InChI

InChI=1S/C22H22N2O4S2/c1-4-28-21(25)19-16(14-10-11-17(26-2)18(12-14)27-3)13-30-20(19)24-22(29)23-15-8-6-5-7-9-15/h5-13H,4H2,1-3H3,(H2,23,24,29)

InChI Key

GIOKAVLXKDLOCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

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